molecular formula C12H18ClNO4 B13463489 Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride

Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride

Cat. No.: B13463489
M. Wt: 275.73 g/mol
InChI Key: KYNVWASGBOAZAP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy-substituted phenyl ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and methylamine.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Esterification: The alcohol is esterified using methanol and an acid catalyst to form the final product, Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate.

    Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and methoxy-substituted phenyl ring play crucial roles in its binding to target molecules, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
  • Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO4.ClH/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3;/h4-6,10H,7,13H2,1-3H3;1H

InChI Key

KYNVWASGBOAZAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)OC)N.Cl

Origin of Product

United States

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